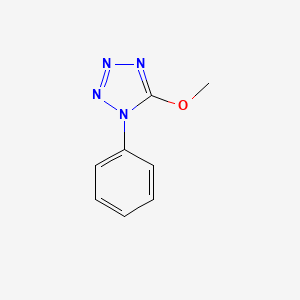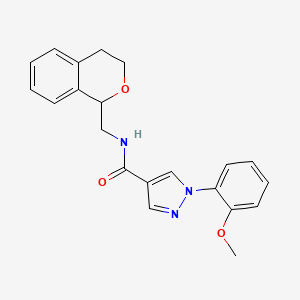![molecular formula C17H20ClN5O B5572417 2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)
2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEP-33779 and belongs to the class of small-molecule inhibitors that target the signal transducer and activator of transcription 3 (STAT3) pathway.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, pyrimidine derivatives have shown a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine scaffolds in drug design (Rahmouni et al., 2016). Similarly, benzamide derivatives have been explored for their neuroleptic activity, where compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide demonstrated significant potency, suggesting potential applications in psychosis treatment (Iwanami et al., 1981).
Organic Synthesis and Chemical Reactions
In organic synthesis, the reactivity of pyrimidine and benzamide analogs has been exploited to develop new chemical transformations. For example, the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties involves strategic functionalization of the pyrimidine nucleus, demonstrating the compound's utility in synthesizing biologically active molecules (El-Bayouki et al., 1988). Additionally, the preparation and characterization of crystalline forms of related compounds underscore the importance of understanding solid-state properties for pharmaceutical applications (Yanagi et al., 2000).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of pyrimidine and benzamide derivatives have been a significant focus of research. Studies have synthesized and evaluated new coumarin derivatives, including pyrimidinones, for their antimicrobial activity, highlighting the potential of these compounds in addressing resistant microbial strains (Al-Haiza et al., 2003). Moreover, alkylating benzamides with melanoma cytotoxicity have been discovered, indicating the potential of benzamide derivatives in targeted cancer therapy (Wolf et al., 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-6-2-1-5-13(14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUJETSWIGWNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)
![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)


![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)